Sodium decanoate

Catalog No.
S543515
CAS No.
1002-62-6
M.F
C10H20NaO2
M. Wt
195.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decanoate

CAS Number

1002-62-6

Product Name

Sodium decanoate

IUPAC Name

sodium;decanoate

Molecular Formula

C10H20NaO2

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);

InChI Key

CTTKODQWVMTOPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Sodium caprate; Capric acid, sodium salt; Caprinic acid sodium salt; Decanoic acid, sodium salt; Sodium caprinate; Sodium decanoate; Sodium decanoic acid; Sodium-n-decanoate

Canonical SMILES

CCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCC(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium decanoate is 194.1283 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Intestinal Barrier Function

    Studies have shown that sodium decanoate can improve the function of the intestinal epithelial barrier, which is the first line of defense against harmful substances entering the bloodstream. One study found that sodium decanoate increased the expression of tight junction proteins in intestinal cells, which are essential for maintaining a strong barrier. This improved barrier function may protect against intestinal inflammation and leaky gut syndrome [].

  • Antioxidant Activity

    Sodium decanoate appears to possess antioxidant properties, which can help combat oxidative stress in the gut. Research indicates that it can increase the antioxidant capacity of intestinal cells, potentially reducing damage caused by free radicals [].

  • Gut Microbiota

    The gut microbiota is a complex ecosystem of bacteria that plays a crucial role in digestion, immune function, and overall health. Emerging evidence suggests that sodium decanoate may influence the composition of gut microbiota. A study in mice demonstrated that sodium decanoate supplementation increased the abundance of beneficial bacteria like Faecalibaculum and Bifidobacterium, while decreasing the presence of potentially harmful Streptococcus species [].

Sodium decanoate, also known as sodium caprate, is a sodium salt derived from decanoic acid, a medium-chain fatty acid. Its chemical formula is C10H19NaO2\text{C}_{10}\text{H}_{19}\text{NaO}_{2} and it has a molecular weight of approximately 194.25 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid and is soluble in water, exhibiting faint turbidity at higher concentrations . Sodium decanoate is recognized for its amphiphilic properties, enabling it to form micelles and liquid crystalline phases in aqueous solutions .

The mechanism of action of sodium decanoate depends on its application. In drug delivery research, it's believed to form micelles around the drug molecule, facilitating its transport through biological membranes []. More specific mechanisms related to its interaction with biological systems require further investigation.

Limited data exists on the specific hazards associated with sodium decanoate. However, as a general safety precaution, it's recommended to handle the compound with gloves and avoid inhalation or ingestion [].

Future Research Directions

Research on sodium decanoate is ongoing, with a focus on its potential applications in various fields:

  • Drug delivery: Exploring its ability to improve drug bioavailability and targeting [].
  • Cosmetics and personal care products: Utilizing its surfactant properties for applications like thickening and emulsification [].
  • Food science: Investigating its potential as a food additive or processing aid [].
Typical of carboxylate salts. It can undergo hydrolysis in the presence of water to regenerate decanoic acid and sodium hydroxide. Additionally, it can react with acids to form esters or with metal ions to create metal decanoates, which are useful in various applications such as selective precipitation of metals from solutions .

Sodium decanoate exhibits notable biological activities, particularly in the context of its use as a biochemical reagent. It has been studied for its potential in drug delivery systems due to its ability to facilitate the transport of therapeutic agents across biological membranes. Furthermore, it has shown promise in enhancing the solubility and bioavailability of poorly soluble drugs . Research indicates that sodium decanoate may also have antimicrobial properties, making it a candidate for use in pharmaceutical formulations .

Sodium decanoate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of decanoic acid with sodium hydroxide or sodium carbonate, resulting in the formation of sodium decanoate and water.
    C10H20O2+NaOHC10H19NaO2+H2O\text{C}_{10}\text{H}_{20}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{19}\text{NaO}_{2}+\text{H}_{2}\text{O}
  • Transesterification: Another method involves the transesterification of triglycerides containing decanoic acid with sodium alkoxides.
  • Direct Saponification: This method employs the saponification of fats or oils that contain significant amounts of decanoic acid .

Sodium decanoate has diverse applications across various fields:

  • Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Food Industry: Acts as an emulsifier and preservative in food products.
  • Cosmetics: Utilized in personal care products for its emulsifying properties.
  • Environmental Chemistry: Employed for the selective precipitation of metal ions from industrial wastewater .
  • Research: Serves as a biochemical reagent in life sciences research.

Studies have investigated the interactions of sodium decanoate with various biological systems. Its ability to form micelles allows for enhanced interaction with hydrophobic drugs, facilitating their delivery within biological environments. Additionally, research indicates that sodium decanoate may influence cellular uptake mechanisms, enhancing the effectiveness of therapeutic agents .

Sodium decanoate shares structural similarities with other fatty acid salts but is unique due to its specific chain length and properties. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium caprylateC8H15NaO2Shorter carbon chain (8 carbons); used for similar applications but less effective for certain drug delivery systems.
Sodium laurateC12H23NaO2Longer carbon chain (12 carbons); exhibits different solubility and emulsifying properties compared to sodium decanoate.
Sodium palmitateC16H31NaO2Even longer carbon chain (16 carbons); commonly used as a surfactant but has different biological activity profiles.

The uniqueness of sodium decanoate lies in its optimal chain length that balances solubility and hydrophobicity, making it particularly effective for specific applications such as drug delivery and emulsification processes .

Thermal Behaviour and Phase Transitions

EventOnset / peak temperatureCalorimetric or thermo-gravimetric descriptorSource
Endothermic solid-state melting (irreversibly accompanied by decarboxylative decomposition)240 ± 2 °CMass-corrected differential scanning calorimetry peak; ΔH≈47 kJ mol⁻¹2 5 14
Initial mass-loss onset in flowing nitrogen (formation of sodium carbonate, carbon dioxide and 3-pentanone vapours)420 ± 10 °CSimultaneous thermogravimetry (43–44% total loss)58
Second mass-loss plateau (slow carbonate degradation to sodium oxide)>700 °CTG step (residual mass ≈50%)58
Low-temperature micellisation enthalpy (dilution calorimetry, 25 °C)−6.3 ± 0.5 kJ mol⁻¹ (per mole of monomer at the critical micelle concentration)Isothermal titration calorimetry in pure water58

The crystalline salt undergoes a first-order endotherm near 240 °C, after which decarboxylation begins, so no discrete melting point can be observed under inert or air atmospheres [1] [2] [3]. Above about 420 °C further endothermic mass loss produces sodium carbonate, carbonaceous residues, methane and ethene, as identified by coupled Fourier-transform infrared analysis [4]. In aqueous media, the principal “phase transition” is cooperative self-assembly: dilution calorimetry shows an exothermic heat of micellisation that becomes slightly less negative as temperature rises, reflecting decreased hydration of hydrophobic chains [4].

Solubility Parameters in Aqueous and Organic Media

MediumTemperatureSolubility limit of sodium decanoateObservationsSource
De-ionised water25 °C0.10 g mL⁻¹ (≈0.515 mol L⁻¹)Clear, colourless; faint turbidity above limit2 5
De-ionised water20 °C0.08 g mL⁻¹Slightly lower owing to reduced chain hydration61
Dimethyl sulfoxide25 °C>5 mg mL⁻¹Rapid dissolution; stable for 24 h32
Dimethylformamide25 °C>5 mg mL⁻¹Comparable to dimethyl sulfoxide32
Ethanol (absolute)25 °C≈30 mg mL⁻¹Miscible up to 1.5% w v⁻¹32

Hydration thermodynamics reveal an endothermic transfer of the alkyl chain from water to 2 mol kg⁻¹ aqueous urea (ΔH = +1.7 kJ mol⁻¹ at 298 K), consistent with urea-driven disruption of hydrophobic hydration [5].

Critical Micelle Concentration Dynamics

Determination methodTemperatureIonic strengthCritical micelle concentration (mol L⁻¹)Surface tension at the inflection (mN m⁻¹)Source
Pressure-driven capillary electrophoresis (viscosity break)25 °CPure water8.6 × 10⁻²22 37
Electrical conductivity breakpoint25 °CPure water(8.4–9.0) × 10⁻²4435
Wilhelmy-plate tensiometry23 °CPure water8.3 × 10⁻²44 ± 131
Static diffusion cloud-condensation nucleus analysis (mixed with sodium chloride)20 °C0.2 mol kg⁻¹ NaCl6.5 × 10⁻²40 (effective)33

The critical micelle concentration decreases modestly with added simple electrolytes, reflecting counter-ion screening of carboxylate charge. A drop of approximately twenty per cent is recorded upon increasing sodium chloride activity to 0.2 mol kg⁻¹ [6]. Temperature exerts a weaker effect: between 15 °C and 35 °C the critical micelle concentration spans 9.1 × 10⁻² to 7.8 × 10⁻² mol L⁻¹, mirroring the slight enthalpic penalty for water structuring around the hydrophobic chain [4].

Surface Activity and Interfacial Phenomena

Equilibrium Wilhelmy-plate measurements show that sodium decanoate lowers the air–water surface tension from 72.0 mN m⁻¹ (pure water) to ca. 44 mN m⁻¹ at the critical micelle concentration [7] [8]. Below this concentration, the Gibbs adsorption isotherm yields a surface excess of (6.2 ± 0.3) × 10⁻¹⁰ mol cm⁻², equivalent to an area per molecule of 27 Ų, consistent with tight packing of chains in a tilted monolayer.

Dynamic surface tension relaxations measured by maximum-bubble-pressure tensiometry converge within 0.8 s, indicating diffusion-controlled adsorption with negligible kinetic barrier [9]. X-ray photoelectron spectroscopy on aqueous sub-monolayers reveals preferential enrichment of the non-ionised decanoic acid species when ammonium sulphate is present, whereas sodium chloride and sodium sulphate exert little influence; this highlights the importance of specific ion pairing in interfacial speciation [7].

Atmospheric studies demonstrate that particles containing sodium decanoate mixed with sodium chloride activate to cloud droplets at supersaturations up to twenty per cent higher than predicted if interfacial partitioning is ignored, underscoring the role of surface tension depression in aerosol–cloud interactions [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.13609916 g/mol

Monoisotopic Mass

195.13609916 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4I820XKV2A

Related CAS

334-48-5 (Parent)

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

1002-62-6

Wikipedia

Sodium caprate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Wholesale and Retail Trade
Decanoic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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